1-Methyl-2-(piperidin-4-yl)-1H-indole 1-Methyl-2-(piperidin-4-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20163094
InChI: InChI=1S/C14H18N2/c1-16-13-5-3-2-4-12(13)10-14(16)11-6-8-15-9-7-11/h2-5,10-11,15H,6-9H2,1H3
SMILES:
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol

1-Methyl-2-(piperidin-4-yl)-1H-indole

CAS No.:

VCID: VC20163094

Molecular Formula: C14H18N2

Molecular Weight: 214.31 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-(piperidin-4-yl)-1H-indole -

Description

"1-Methyl-2-(piperidin-4-yl)-1H-indole" is a synthetic compound belonging to the indole family, which is a class of heterocyclic aromatic organic compounds. Indole derivatives are widely studied for their biological and pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article provides an in-depth exploration of the compound's structure, properties, synthesis, and potential applications.

Structural and Molecular Characteristics

2.1 Molecular Formula and Weight

  • Molecular Formula: C14H20N2

  • Molecular Weight: 216.33 g/mol

2.2 Structural Features
The compound consists of an indole core substituted with a methyl group at the nitrogen atom (position 1) and a piperidinyl group at position 2. The indole moiety contributes to its aromaticity, while the piperidine ring enhances its solubility and potential for receptor binding.

PropertyValue
Molecular FormulaC14H20N2
Molecular Weight216.33 g/mol
Rotatable Bonds1
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Topological Polar Surface Area (TPSA)~12 Ų

Synthesis Pathways

The synthesis of "1-Methyl-2-(piperidin-4-yl)-1H-indole" typically involves:

  • Indole Functionalization: Starting with indole as the precursor, the nitrogen atom is methylated using methyl iodide or dimethyl sulfate.

  • Piperidinyl Substitution: The introduction of the piperidinyl group at position 2 is achieved via electrophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).

Pharmacological Potential

5.1 Biological Activities
Indole derivatives are known for their diverse pharmacological profiles:

  • Neuropharmacology: The piperidine moiety suggests potential activity as a ligand for neurotransmitter receptors.

  • Antimicrobial Activity: Indoles often exhibit antibacterial and antifungal properties.

  • Anticancer Potential: Structural analogs have shown cytotoxic effects against tumor cell lines.

5.2 Toxicology
Preliminary data indicate that similar compounds may cause skin and eye irritation (classified under GHS as Skin Irrit. 2 and Eye Irrit. 2A). Acute oral toxicity has been observed in related molecules.

Related Compounds

Several structurally related compounds share similar properties:

  • 1-(Piperidin-4-ylmethyl)-2,3-dihydroindole: A close analog with slight variations in pharmacokinetics.

  • N-substituted indoles: Widely studied for COX inhibition and anti-inflammatory effects.

Product Name 1-Methyl-2-(piperidin-4-yl)-1H-indole
Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
IUPAC Name 1-methyl-2-piperidin-4-ylindole
Standard InChI InChI=1S/C14H18N2/c1-16-13-5-3-2-4-12(13)10-14(16)11-6-8-15-9-7-11/h2-5,10-11,15H,6-9H2,1H3
Standard InChIKey WNYFSQVZUYOLQK-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C3CCNCC3
PubChem Compound 82275032
Last Modified Aug 15 2024

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